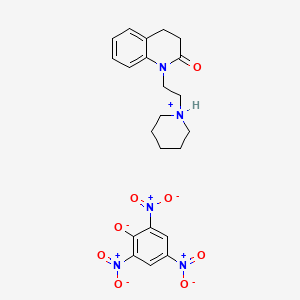
2-Cyclopropylpent-4-yn-2-yl carbamoylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropylpent-4-yn-2-yl carbamoylcarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylpent-4-yn-2-yl carbamoylcarbamate typically involves the reaction of cyclopropylacetylene with a suitable carbamoyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Base: Triethylamine or pyridine
Temperature: Room temperature to reflux conditions
The reaction proceeds through the nucleophilic addition of the acetylene to the carbamoyl chloride, followed by cyclization to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or copper, can enhance the reaction rate and yield. Additionally, purification steps like distillation or recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropylpent-4-yn-2-yl carbamoylcarbamate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted carbamates or amides
Wissenschaftliche Forschungsanwendungen
2-Cyclopropylpent-4-yn-2-yl carbamoylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of 2-Cyclopropylpent-4-yn-2-yl carbamoylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to the disruption of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl carbamate: A simpler carbamate ester with different chemical properties
Methylcarbamoylcarbamate: Another carbamate with a different alkyl group
Cyclopropylcarbamate: A compound with a similar cyclopropyl group but lacking the pentynyl chain
Uniqueness
2-Cyclopropylpent-4-yn-2-yl carbamoylcarbamate is unique due to its combination of a cyclopropyl group and a pentynyl chain, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
93882-81-6 |
|---|---|
Molekularformel |
C10H14N2O3 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-cyclopropylpent-4-yn-2-yl N-carbamoylcarbamate |
InChI |
InChI=1S/C10H14N2O3/c1-3-6-10(2,7-4-5-7)15-9(14)12-8(11)13/h1,7H,4-6H2,2H3,(H3,11,12,13,14) |
InChI-Schlüssel |
MRJXZGDNGANHFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC#C)(C1CC1)OC(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(E)-prop-1-enyl]-1H-benzimidazol-2-one](/img/structure/B13779986.png)
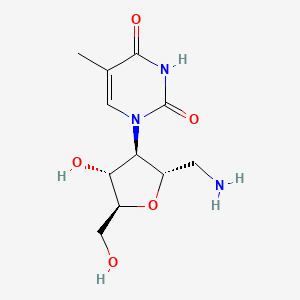
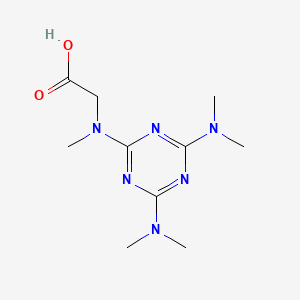
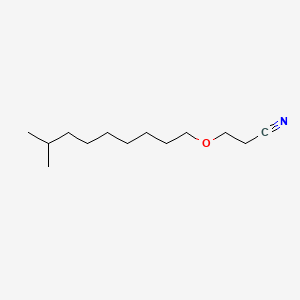
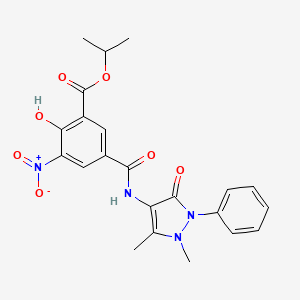
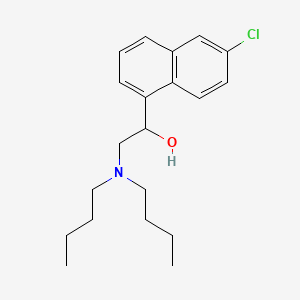
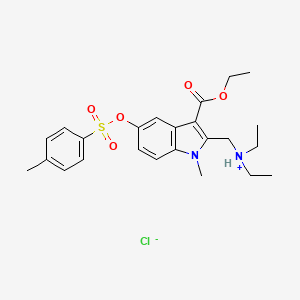
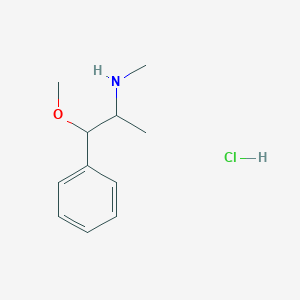
![N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B13780043.png)

